1-(5-Phenylfuran-2-carbonyl)piperazine
Description
1-(5-Phenylfuran-2-carbonyl)piperazine is a piperazine derivative featuring a furan ring substituted with a phenyl group at the 5-position and a carbonyl linker at the 2-position (Figure 1). Piperazine derivatives are widely studied for their pharmacological properties, including serotonin receptor modulation, cytotoxicity, and antimicrobial activity. The furan-phenyl moiety in this compound may confer unique electronic and steric properties, influencing receptor binding or metabolic stability compared to other piperazine derivatives .
Properties
IUPAC Name |
(5-phenylfuran-2-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-10-8-16-9-11-17)14-7-6-13(19-14)12-4-2-1-3-5-12/h1-7,16H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYVIFSTABEKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenylfuran-2-carbonyl)piperazine typically involves the reaction of 5-phenylfuran-2-carboxylic acid with piperazine under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the carboxylic acid and the piperazine ring .
Industrial Production Methods: Industrial production of piperazine derivatives often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Phenylfuran-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The phenylfuran moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylfuran moiety can yield phenylfuran-2-carboxylic acid, while reduction can produce 1-(5-phenylfuran-2-yl)ethanol .
Scientific Research Applications
1-(5-Phenylfuran-2-carbonyl)piperazine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Piperazine derivatives are explored for their potential therapeutic effects, including antiviral, anticancer, and antidepressant properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Phenylfuran-2-carbonyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor/acceptor, facilitating binding to biological receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The phenylfuran moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural Classification
Piperazine derivatives are categorized based on substituents:
Benzoyl/Substituted Benzoyl Derivatives : e.g., 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine .
Arylpiperazines : e.g., 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (mCPP) .
Heterocyclic-Substituted Piperazines : e.g., furan- or thiazole-linked derivatives .
Table 1: Cytotoxicity of Benzoyl-Substituted Piperazines
Insight : Bulky substituents like 4-chlorobenzhydryl enhance cytotoxicity, while electron-withdrawing groups (e.g., nitro) improve potency .
Table 2: Serotonin Receptor Affinity of Arylpiperazines
Insight : Substituent position (meta vs. para) and electronic nature (e.g., CF₃) critically influence receptor subtype selectivity .
Physicochemical Properties
Table 3: pKa Values of Piperazine Derivatives
Insight : The furan-phenyl group in 1-(5-phenylfuran-2-carbonyl)piperazine may lower pKa₂ compared to unsubstituted piperazine due to electron-withdrawing effects, affecting solubility and bioavailability.
Key Research Findings and Trends
Substituent Effects: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance receptor affinity and cytotoxicity but may reduce solubility . Bulky substituents (e.g., chlorobenzhydryl) improve target engagement but increase molecular weight .
Hybrid analogs (e.g., S 15535) combine fragments from multiple pharmacophores for improved selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
